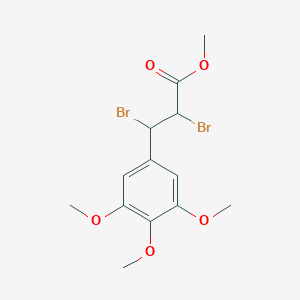
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate is a chemical compound known for its unique structure and potential applications in various fields. The compound features a propanoate backbone with two bromine atoms and a trimethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 3-(3,4,5-trimethoxyphenyl)propanoate using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a dibromo amine derivative, while reduction with LiAlH4 would produce a dibromo alcohol.
Applications De Recherche Scientifique
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3-dibromo-3-phenylpropanoate
- Methyl 2,3-dibromo-3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
92020-64-9 |
|---|---|
Formule moléculaire |
C13H16Br2O5 |
Poids moléculaire |
412.07 g/mol |
Nom IUPAC |
methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H16Br2O5/c1-17-8-5-7(6-9(18-2)12(8)19-3)10(14)11(15)13(16)20-4/h5-6,10-11H,1-4H3 |
Clé InChI |
JLZNLULNALKSKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(C(C(=O)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















